1-Bromo-4,4-dimethylpent-2-yne is an organic compound characterized by the presence of a bromine atom and a triple bond in its structure. Its molecular formula is , and it has a molecular weight of approximately 177.07 g/mol. The compound features a unique arrangement of carbon atoms, with two methyl groups attached to the fourth carbon and a bromo substituent at the first position. This structure contributes to its distinctive chemical properties and reactivity.
1-Bromo-4,4-dimethylpent-2-yne can be synthesized through several methods:
1-Bromo-4,4-dimethylpent-2-yne finds utility in various fields:
Research into interaction studies involving 1-bromo-4,4-dimethylpent-2-yne primarily focuses on its reactivity with various nucleophiles and electrophiles. Studies have demonstrated its effectiveness in facilitating cross-coupling reactions with organometallic reagents, showcasing its utility in constructing complex organic frameworks. Additionally, photochemical studies have been conducted on related compounds to understand their behavior under light exposure .
Several compounds share structural similarities with 1-bromo-4,4-dimethylpent-2-yne. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-3-methylbutyne | Shorter carbon chain; different positioning of bromine | |
| 1-Chloro-4,4-dimethylpent-2-yne | Chlorine instead of bromine; similar structure | |
| 1-Bromo-3-pentyn | Different location of triple bond | |
| 1-Bromo-2-methylbutyne | Similar molecular weight; different branching pattern |
The uniqueness of 1-bromo-4,4-dimethylpent-2-yne lies in its specific arrangement of substituents and functional groups, which influences its reactivity and potential applications compared to these similar compounds .
Table 1. Optimization of Nickel-Catalyzed Semihydrogenation Conditions
| Condition | Yield (%) | Selectivity (E:Z) |
|---|---|---|
| NiCl₂(glyme), H₂ | 85 | 92:8 |
| + LiBr (1 equiv) | 92 | 95:5 |
| + TMEDA (1 equiv) | 68 | 89:11 |
The stereochemical outcome is further influenced by ligand choice. Electron-deficient olefin ligands, such as 1,5-cyclooctadiene (COD), promote reductive elimination steps, whereas bidentate phosphine ligands favor alternative pathways [4] [5]. These findings underscore the versatility of nickel catalysis in accessing stereodefined alkenes from 1-bromo-4,4-dimethylpent-2-yne.
Palladium complexes facilitate the construction of polycyclic frameworks via carbopalladation-initiated cyclizations. When 1-bromo-4,4-dimethylpent-2-yne reacts with N,N-dimethylhydrazinoalkenes, a palladium-catalyzed cascade ensues, involving:
The steric bulk of the 4,4-dimethylpentyl group mitigates undesired homocoupling side reactions, a common challenge in palladium-mediated alkyne functionalization [2]. This methodology has been applied to synthesize saturated N-heterocycles bearing internal alkynes, which serve as precursors to pharmaceutical scaffolds (Figure 1B) [3].
Table 2. Palladium-Catalyzed Cyclization Products
| Substrate | Product Class | Yield (%) |
|---|---|---|
| Hydrazinoalkene A | Bicyclic pyrrolidine | 77 |
| Hydrazinoalkene B | Tricyclic indole | 81 |
Notably, the bromine atom acts as a leaving group in subsequent nucleophilic substitutions, enabling further diversification of the cyclized products [1] [3].
Organoboron reagents enable 1,2-difunctionalization of 1-bromo-4,4-dimethylpent-2-yne through nickel-catalyzed migratory insertion. The reaction proceeds via a sequence of:
The bromine substituent facilitates oxidative addition steps, while the dimethylpentyl group steers regioselectivity during insertion. For instance, arylboronic acids couple at the less hindered terminus of the alkyne, yielding α-aryl-β-bromoalkenes with >90% regioselectivity (Figure 1C) [6].
Table 3. Organoboron-Difunctionalized Products
| Boron Reagent | Product | Yield (%) |
|---|---|---|
| PhB(OH)₂ | α-Phenyl derivative | 88 |
| VinylBpin | Dienylboronate | 76 |
This strategy has been extended to enantioselective processes using chiral N-heterocyclic carbene (NHC) ligands, highlighting the compound’s adaptability in asymmetric synthesis [6].
The nucleophilic substitution of 1-bromo-4,4-dimethylpent-2-yne proceeds primarily through a bimolecular mechanism characterized by concerted backside attack of the nucleophile [5]. Kinetic studies have demonstrated second-order rate law dependence on both substrate and nucleophile concentrations [8]. The reaction exhibits typical inversion of stereochemistry when chiral centers are present in the substrate framework [5].
Experimental investigations have revealed that the substitution rate follows the order: methyl > primary > secondary, consistent with steric hindrance effects observed in classical substitution reactions [5]. The presence of the electron-withdrawing alkyne group enhances the electrophilicity of the carbon bearing the bromine substituent .
Quantitative kinetic analysis has provided detailed rate constants for nucleophilic substitution reactions under various conditions [9]. Temperature-dependent studies have yielded activation energies ranging from 80-90 kilojoules per mole, depending on the nucleophile and solvent system employed [8]. The rate constants demonstrate significant solvent effects, with polar aprotic solvents facilitating faster reaction rates [5].
| Study Type | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Reaction Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 1.2 × 10⁻³ | 85.2 | Strong nucleophile, polar aprotic solvent |
| Elimination Reaction | 3.4 × 10⁻⁴ | 92.7 | Strong base, elevated temperature |
| Cross-Coupling Reaction | 2.1 × 10⁻² | 76.4 | Palladium catalyst, basic conditions |
| Radical Bromination | 8.7 × 10⁻⁵ | 98.3 | N-bromosuccinimide, light initiation |
1-Bromo-4,4-dimethylpent-2-yne undergoes elimination reactions through a concerted bimolecular pathway when treated with strong bases [8]. The elimination process requires anti-periplanar geometry between the hydrogen and bromine atoms, leading to the formation of conjugated alkyne systems [8]. Kinetic isotope effect studies using deuterium-labeled substrates have confirmed the concerted nature of the elimination mechanism [10].
The elimination reaction competes directly with nucleophilic substitution, and the product distribution depends critically on reaction temperature, base strength, and solvent polarity [8]. Higher temperatures favor elimination over substitution due to the increased entropy contribution to the activation barrier [8].
Stereochemical analysis of elimination products has revealed preferential formation of trans-configured alkenes when applicable geometric constraints allow [11]. The stereoselectivity arises from the requirement for anti-periplanar arrangement of the leaving groups in the transition state [8]. Computational studies have confirmed that the anti-elimination pathway possesses lower activation energy compared to syn-elimination alternatives [6].
1-Bromo-4,4-dimethylpent-2-yne participates effectively in palladium-catalyzed cross-coupling reactions with various organometallic reagents [12]. The Suzuki coupling reaction with organoborane derivatives proceeds through the classical oxidative addition, transmetalation, and reductive elimination cycle. Kinetic studies have demonstrated that oxidative addition of the aryl bromide to palladium represents the rate-determining step [12].
The cross-coupling reactions exhibit excellent functional group tolerance and proceed under mild conditions with high yields [12]. Mechanistic investigations have revealed that the alkyne moiety remains intact during the coupling process, allowing for subsequent functionalization of the triple bond [13].
Comprehensive substrate scope studies have established that 1-bromo-4,4-dimethylpent-2-yne couples efficiently with arylboronic acids, alkenylboranes, and alkylborane derivatives [12]. The reaction tolerates various electronic and steric modifications in the coupling partner. However, extremely bulky organometallic reagents show diminished reactivity due to steric congestion around the palladium center [12].
Density functional theory calculations at the B3LYP/6-31G(d) level have provided detailed insights into the reaction mechanisms of 1-bromo-4,4-dimethylpent-2-yne [6]. The computational studies have identified key transition states and intermediates for various reaction pathways [6]. Activation barriers calculated from quantum chemical methods show excellent agreement with experimental kinetic data [6].
The calculations have revealed that the bromine atom significantly perturbs the electronic structure of the alkyne moiety, leading to enhanced electrophilicity at the terminal carbon [6]. Natural bond orbital analysis has quantified the charge distribution and bonding characteristics of the reactive sites [6].
Computational thermodynamics have provided comprehensive data on bond dissociation energies, heat of formation, and other thermodynamic parameters [14] [6]. The carbon-bromine bond dissociation energy has been calculated as 285.2 kilojoules per mole, consistent with typical alkyl bromide values [6]. Entropy calculations have explained the temperature dependence of elimination versus substitution selectivity [6].
| Parameter | Value | Units | Method |
|---|---|---|---|
| Bond Dissociation Energy (C-Br) | 285.2 | kJ/mol | Computational DFT |
| Heat of Formation | -45.8 | kJ/mol | Experimental calorimetry |
| Entropy of Formation | 298.4 | J/(mol·K) | Statistical thermodynamics |
| Gibbs Free Energy | -12.3 | kJ/mol | Calculated from enthalpy and entropy |
| Dipole Moment | 2.14 | Debye | Computational B3LYP |
| Polarizability | 15.9 | Ų | Quantum chemical calculation |
Isotopic labeling studies using deuterium-substituted 1-bromo-4,4-dimethylpent-2-yne have provided critical mechanistic information [15] [7]. Primary kinetic isotope effects observed in elimination reactions confirm the involvement of carbon-hydrogen bond breaking in the rate-determining step [10]. The magnitude of the isotope effect (kH/kD = 3.2) is consistent with a concerted elimination mechanism [15].
Secondary isotope effects have been observed in substitution reactions, indicating that carbon-hydrogen bonds adjacent to the reaction center undergo significant changes in bonding during the transition state [15]. These isotope effects provide direct evidence for the proposed reaction mechanisms [7].
Carbon-13 labeling at specific positions within the molecule has allowed tracking of bond-breaking and bond-forming processes [16]. Mass spectrometric analysis of labeled products has confirmed the proposed mechanisms for cross-coupling reactions [16]. The isotopic labeling approach has been particularly valuable for studying complex multi-step transformations where intermediate detection is challenging [15].
Nuclear magnetic resonance spectroscopy has been employed extensively to monitor reaction progress and identify intermediate species [11] [17]. Variable temperature nuclear magnetic resonance experiments have revealed the presence of short-lived intermediates in substitution and elimination reactions [11]. Chemical shift changes during the course of reactions provide insights into electronic structure modifications [17].
The alkyne carbon signals in carbon-13 nuclear magnetic resonance spectra show characteristic chemical shifts that change systematically during mechanistic transformations [11]. These spectroscopic signatures serve as valuable probes for mechanistic elucidation [17].
Infrared spectroscopy has provided complementary mechanistic information through monitoring of characteristic vibrational frequencies [18]. The carbon-carbon triple bond stretching frequency at approximately 2100 cm⁻¹ serves as a diagnostic probe for alkyne involvement in reaction mechanisms [18]. Changes in this frequency during reaction provide real-time mechanistic information [11].
The carbon-bromine stretching vibration has been monitored to track the progress of substitution and elimination reactions [11]. Appearance and disappearance of specific vibrational bands correlate directly with mechanistic steps [18].